Pyrazole N-Demethyl Sildenafil-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

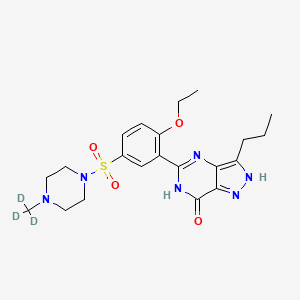

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28N6O4S |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28)/i3D3 |

InChI Key |

ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(NN=C4C(=O)N3)CCC |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Pyrazole N-Demethyl Sildenafil-d3 (CAS: 1185044-03-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole N-Demethyl Sildenafil-d3 is a deuterated analog of N-desmethyl sildenafil, the primary active metabolite of sildenafil (Viagra®). As a stable isotope-labeled internal standard, it is a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification of sildenafil and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of its chemical properties, analytical methodologies, and relevant biological pathways.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value |

| CAS Number | 1185044-03-4 |

| Molecular Formula | C₂₁H₂₅D₃N₆O₄S |

| Molecular Weight | 463.57 g/mol |

| IUPAC Name | 5-(2-ethoxy-5-((4-(methyl-d3)piperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol |

| Synonyms | Desmethylsildenafil-d3, 1-[[3-(4,7-Dihydro-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-(methyl-d3)piperazine |

| InChI Key | ZLJVUHMTFSCAGQ-HPRDVNIFSA-N |

| Storage Temperature | 2-8°C |

Synthesis Overview

A specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, likely due to the proprietary nature of its commercial production. However, based on general principles of organic synthesis and known methods for preparing sildenafil and its analogs, a plausible synthetic strategy can be outlined. The synthesis would likely involve the preparation of the N-desmethyl sildenafil core, followed by the introduction of the deuterated methyl group.

A general workflow for such a synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: Quantification in Biological Matrices

This compound is primarily used as an internal standard for the quantification of sildenafil and its major metabolite, N-desmethyl sildenafil, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on published methods.

Sample Preparation

Accurate quantification requires efficient extraction of the analytes from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.

4.1.1. Protein Precipitation (PPT)

-

Protocol:

-

To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

4.1.2. Liquid-Liquid Extraction (LLE)

-

Protocol:

-

To 500 µL of plasma sample, add the internal standard (this compound).

-

Add 5 mL of an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

Freeze the aqueous layer and transfer the organic layer to a new tube.

-

Evaporate the organic solvent to dryness under nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS conditions for the analysis of sildenafil and its metabolites.

| Parameter | Typical Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.2 |

| N-Desmethyl Sildenafil | 461.2 | 283.2 |

| This compound (IS) | 464.2 | 283.2 |

The workflow for a typical bioanalytical method using LC-MS/MS is illustrated below.

Caption: Experimental workflow for pharmacokinetic analysis using LC-MS/MS.

Biological Context: Sildenafil's Mechanism of Action

Sildenafil, the parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). The signaling pathway involving sildenafil is crucial for its therapeutic effects.

In the presence of nitric oxide (NO), which is released in response to sexual stimulation, soluble guanylate cyclase (sGC) is activated, leading to an increase in intracellular cGMP levels. cGMP, in turn, activates protein kinase G (PKG), which leads to the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile signal.

The diagram below illustrates this key signaling pathway.

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of analytical methods for quantifying sildenafil and its metabolites. This guide provides essential technical information to support its effective application in a research setting.

Commercial Suppliers and Technical Applications of Pyrazole N-Demethyl Sildenafil-d3: A Guide for Researchers

For researchers, scientists, and drug development professionals, Pyrazole N-Demethyl Sildenafil-d3 is a critical tool for the accurate quantification of sildenafil's primary active metabolite, N-desmethyl sildenafil. This deuterated internal standard is essential for pharmacokinetic, metabolic, and bioequivalence studies, enabling precise analysis through mass spectrometry-based methods. This technical guide provides an in-depth overview of its commercial availability, and detailed experimental protocols for its application.

Commercial Availability

This compound is available from several specialized chemical suppliers that provide reference standards for research and pharmaceutical applications. These suppliers typically offer the compound with a high degree of purity and provide a Certificate of Analysis (CoA) detailing its identity and quality. Key information for sourcing this compound is summarized below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Simson Pharma Limited | 1185044-03-4 | C₂₁H₂₅D₃N₆O₄S | 463.57 | Accompanied by a Certificate of Analysis.[1] |

| Clinivex | 1185044-03-4 | Not Specified | Not Specified | High-quality reference standard.[2] |

| LGC Standards | Not Specified | Not Specified | Not Specified | Available for online purchase.[3] |

| Santa Cruz Biotechnology | 1185044-03-4 | C₂₁H₂₅D₃N₆O₄S | 463.57 | Deuterium-labeled derivative of Sildenafil.[4] |

| Pharmaffiliates | 1185044-03-4 | C₂₁H₂₅D₃N₆O₄S | 463.57 | Stable isotope reference standard.[5] |

| Fisher Scientific (distributor for Toronto Research Chemicals) | Not Specified | Not Specified | Not Specified | Available in 1MG quantities.[6] |

| VIVAN Life Sciences | 1185044-03-4 | C₂₁H₂₅D₃N₆O₄S | 463.57 | Provides CoA, MASS, NMR, and HPLC data.[7] |

| Sigma-Aldrich | 1185044-03-4 | Not Specified | Not Specified | IUPAC Name: 5-(2-ethoxy-5-((4-(methyl-d3)piperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.[8] |

Sildenafil Metabolism and the Role of this compound

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role. The main metabolic pathway is the N-demethylation of the piperazine ring, which results in the formation of N-desmethyl sildenafil. This metabolite is also pharmacologically active, with a potency for the PDE5 enzyme that is approximately 50% that of the parent drug, sildenafil. Given its significant concentration in plasma, N-desmethyl sildenafil accounts for about 20% of the overall pharmacological effects of sildenafil.

The accurate measurement of both sildenafil and N-desmethyl sildenafil is crucial for understanding the drug's complete pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because the deuterated standard co-elutes with the unlabeled analyte and has nearly identical chemical and physical properties, but a different mass-to-charge ratio (m/z). This allows for correction of any variability during sample preparation and analysis, leading to highly accurate and precise results.

Experimental Protocol: Quantification of N-desmethyl Sildenafil in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.

Materials and Reagents

-

Reference standards: Sildenafil, N-desmethyl sildenafil

-

Internal standard: this compound

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (ultrapure)

Stock and Working Solutions

-

Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Sildenafil: m/z 475.2 → 283.2

-

N-desmethyl sildenafil: m/z 461.2 → 283.2

-

This compound: m/z 464.2 → 283.2 (hypothetical, exact transition should be optimized)

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for each analyte and the internal standard to achieve maximum sensitivity.

Data Analysis

-

Quantify the concentration of N-desmethyl sildenafil in the plasma samples by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of N-desmethyl sildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound serves as an indispensable tool for researchers engaged in the study of sildenafil's pharmacology. Its commercial availability from reputable suppliers ensures access to high-quality material for use as an internal standard in bioanalytical methods. The detailed experimental protocol provided herein offers a robust framework for the accurate and precise quantification of N-desmethyl sildenafil in biological matrices, thereby facilitating critical research in drug metabolism, pharmacokinetics, and clinical drug development.

References

- 1. Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of sildenafil and its metabolite, N-desmethylsildenafil, in rats with liver cirrhosis and diabetes mellitus, alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

An In-depth Technical Guide on the Purity and Isotopic Enrichment of Pyrazole N-Demethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chemical purity and isotopic enrichment of Pyrazole N-Demethyl Sildenafil-d3, a deuterated analog of a sildenafil impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, quality control, and metabolic studies.

Introduction

This compound is the deuterated form of Pyrazole N-Demethyl Sildenafil, a known impurity and metabolite of Sildenafil. The incorporation of deuterium isotopes is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, often used as an internal standard in quantitative bioanalysis by mass spectrometry. Therefore, ensuring high chemical purity and precise isotopic enrichment is paramount for the accuracy and reliability of such studies. This guide outlines the essential experimental protocols and data interpretation for the comprehensive characterization of this compound.

Synthesis and Purification Overview

The synthesis of this compound typically involves a multi-step process adapted from the known synthesis of sildenafil and its analogs.[1][2][3][4] A plausible synthetic route culminates in the coupling of the pyrazole-containing core with a deuterated N-methylpiperazine synthon.

Purification: The crude product is subjected to rigorous purification techniques to remove process-related impurities and unreacted starting materials. Column chromatography is a common and effective method for the purification of sildenafil-related compounds.

Illustrative Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

References

- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

Technical Guide: Storage and Stability of Pyrazole N-Demethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability profile of Pyrazole N-Demethyl Sildenafil-d3, a deuterated analog of a major metabolite of Sildenafil. This information is critical for ensuring the integrity of the compound when used as an internal standard in bioanalytical studies and other research applications.

Introduction

This compound is the deuterium-labeled version of N-Desmethyl Sildenafil, the primary active metabolite of Sildenafil. Sildenafil and its metabolites are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow. The deuteration of the N-demethyl metabolite at the methyl group provides a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based bioanalytical methods. Understanding the storage and stability of this compound is paramount for maintaining its chemical integrity and ensuring the reliability of experimental results.

Recommended Storage Conditions

To ensure the long-term stability of this compound, specific storage conditions should be maintained. The following table summarizes the recommended storage temperatures for the compound in both solid form and in solution.

| Form | Recommended Storage Temperature | Notes |

| Solid (Neat) | -20°C or 2-8°C | For long-term storage, -20°C is recommended. Some suppliers suggest 2-8°C is also acceptable.[1][2] Shipped at room temperature, indicating short-term stability at ambient conditions. |

| Stock Solutions | -20°C to -80°C | For stock solutions of the non-deuterated analog, storage at -20°C for up to 1 month and -80°C for up to 6 months is suggested.[3] These conditions are advisable for the deuterated compound as well. |

| In Plasma | -30°C or below | The non-deuterated analog has been shown to be stable in human plasma for at least 80 days at -30°C.[4][5] |

Stability Profile

While specific stability studies on this compound are not extensively available in the public domain, a robust stability profile can be inferred from studies on Sildenafil and its non-deuterated N-desmethyl metabolite. The deuterium labeling on a methyl group is generally considered stable and not prone to exchange under typical analytical conditions.[6][7]

Long-Term Stability

The non-deuterated analog, N-desmethyl Sildenafil, is reported to be stable for at least four years when stored as a crystalline solid at -20°C.[8] It is anticipated that this compound would exhibit similar long-term stability under these conditions.

Forced Degradation Studies (Inferred)

Forced degradation studies on Sildenafil provide insight into the potential degradation pathways for its metabolites. The following table summarizes the expected stability of this compound under various stress conditions, based on data from Sildenafil studies.

| Condition | Reagents and Duration | Expected Outcome for this compound |

| Acid Hydrolysis | 1 M HCl for 24 hours | Partial degradation is expected.[9] |

| Alkaline Hydrolysis | 1 M NaOH for 24 hours | Partial degradation is expected.[9] |

| Oxidation | 0.1% - 10% H₂O₂ for 24 hours | Significant to complete degradation is expected.[9][10] |

| Thermal Degradation | Solid state at 120°C for 48 hours | Expected to be stable.[10] |

| Photodegradation | Solid state exposed to UV light for 48 hours | Expected to be stable.[10] |

Stability in Biological Matrices

Studies on the non-deuterated N-desmethyl sildenafil have demonstrated its stability in human plasma for at least 80 days when stored at -30°C.[4][5] Furthermore, it has been found to be stable through multiple freeze-thaw cycles and during benchtop handling.[5]

Experimental Protocols

The following is a representative experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from published methods for Sildenafil and its metabolites.[9][10]

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a method capable of separating the intact this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: A mixture of 0.2 M ammonium acetate buffer (pH 7.0) and acetonitrile (40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the mobile phase to a final concentration of 100 µg/mL.

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl and heat at 60°C for 24 hours. Neutralize the solution with 1 M NaOH and dilute with the mobile phase.

-

Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution with 1 M HCl and dilute with the mobile phase.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂ and keep at room temperature for 24 hours. Dilute with the mobile phase.

-

Thermal Degradation: Store the solid compound at 120°C for 48 hours. Dissolve in methanol and dilute with the mobile phase.

-

Photodegradation: Expose the solid compound to UV light (254 nm) for 48 hours. Dissolve in methanol and dilute with the mobile phase.

-

-

Analysis: Inject the standard and degraded samples into the HPLC system and record the chromatograms.

-

Evaluation: Assess the peak purity of the main compound in the stressed samples and calculate the percentage of degradation.

Visualizations

PDE5 Signaling Pathway

The following diagram illustrates the mechanism of action of Sildenafil and its active metabolites, which involves the inhibition of the PDE5 enzyme in the cGMP signaling pathway.

Caption: Inhibition of PDE5 by Sildenafil and its metabolites.

Experimental Workflow for Stability Assessment

The logical workflow for conducting a comprehensive stability study of this compound is depicted below.

Caption: Workflow for forced degradation stability testing.

References

- 1. This compound | 1185044-03-4 [sigmaaldrich.com]

- 2. This compound | 1185044-03-4 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. caymanchem.com [caymanchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. thaiscience.info [thaiscience.info]

Methodological & Application

Application Notes and Protocols for the Use of Pyrazole N-Demethyl Sildenafil-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Pyrazole N-Demethyl Sildenafil-d3 is the deuterated form of Pyrazole N-Demethyl Sildenafil, a metabolite of Sildenafil. Its utility as an internal standard in mass spectrometry-based bioanalytical methods is invaluable for drug metabolism and pharmacokinetic (DMPK) studies. This document provides detailed application notes and protocols for the effective use of this compound.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative mass spectrometry.[1] Because they are chemically identical to the analyte of interest, they co-elute during chromatographic separation and experience similar ionization effects, compensating for variations in sample preparation and instrument response.[1] This leads to enhanced accuracy and precision in the quantification of the target analyte.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 5-(2-ethoxy-5-((4-(methyl-d3)piperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol |

| Molecular Formula | C₂₁H₂₅D₃N₆O₄S |

| Molecular Weight | 463.57 g/mol |

| CAS Number | 1185044-03-4 |

Application: Quantitative Bioanalysis of Sildenafil and its Metabolites

This compound is an ideal internal standard for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological matrices such as plasma and serum. This is critical for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Principle

The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). A known concentration of this compound is added to the unknown samples and calibration standards. The samples are then processed to extract the analytes and the internal standard. Following chromatographic separation, the analytes and the internal standard are detected by the mass spectrometer. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to quantify the analyte concentration in the unknown samples. This ratiometric measurement corrects for potential losses during sample preparation and variations in instrument performance.

Experimental Protocols

The following protocols are based on established methods for the analysis of sildenafil and its metabolites using deuterated internal standards and can be adapted for the specific use of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.

-

Working Internal Standard Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water to obtain a working internal standard solution of 100 ng/mL.

-

Calibration Standards: Prepare calibration standards of sildenafil and N-desmethyl sildenafil in the desired biological matrix (e.g., human plasma) over a clinically relevant concentration range (e.g., 1.0 - 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting sildenafil and its metabolites from plasma samples.[2]

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 25 µL of the 100 ng/mL internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for your specific instrumentation.

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Start with 10% B, ramp to 90% B, hold, and return to initial conditions |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical for this compound):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.4 |

| N-Desmethyl Sildenafil | 461.3 | 283.4 |

| This compound | 464.3 | 283.4 |

Note: The exact m/z values for this compound should be determined by direct infusion into the mass spectrometer.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation results from published methods for sildenafil analysis using deuterated internal standards. These values provide a benchmark for the expected performance when using this compound.

| Parameter | Sildenafil | N-Desmethyl Sildenafil | Reference |

| Linearity Range (ng/mL) | 1.0 - 1000.0 | 0.5 - 500.0 | [3] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 | [3] |

| Intra-day Precision (%RSD) | 1.5 - 5.1 | 1.3 - 3.1 | [3] |

| Inter-day Precision (%RSD) | 2.2 - 3.4 | 2.8 - 4.3 | [3] |

| Intra-day Accuracy (%) | 97.3 - 98.3 | 95.3 - 96.3 | [3] |

| Inter-day Accuracy (%) | 96.7 - 97.2 | 95.0 - 97.2 | [3] |

| Recovery (%) | >90 | >90 | [2] |

Visualizations

Sildenafil Signaling Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[4] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum.[4] NO activates guanylate cyclase, which in turn increases the levels of cGMP, leading to smooth muscle relaxation, vasodilation, and increased blood flow.[4][5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing the erectile response.[4][5]

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Experimental Workflow

The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.

Caption: Bioanalytical workflow for sildenafil quantification.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of sildenafil and its metabolites in biological matrices. The use of this deuterated standard, in conjunction with a validated LC-MS/MS method, ensures high accuracy, precision, and sensitivity, which are paramount in drug development and clinical research. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound in your analytical workflows.

References

- 1. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. genericday.com [genericday.com]

Application Note: Quantitation of Sildenafil and its Metabolites with a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The primary active metabolite of sildenafil is N-desmethylsildenafil, which exhibits approximately 50% of the in vitro potency for PDE5 as the parent drug.[1][3] Accurate and precise quantification of sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

This application note provides a detailed protocol for the simultaneous quantification of sildenafil and its major metabolite, N-desmethylsildenafil, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, sildenafil-d8, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][3][4] The principal metabolic pathway is N-demethylation of the piperazine ring, resulting in the formation of N-desmethylsildenafil.[1][5] This metabolite is also pharmacologically active.[1]

References

Application Notes: Sample Preparation for Sildenafil Analysis in Human Plasma

This document provides detailed protocols for the extraction and preparation of sildenafil from human plasma samples for bioanalytical analysis, primarily by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methods described are crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[1] Three common and effective sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Introduction: Protein Precipitation is a straightforward and rapid method for sample preparation. It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.[2][3] After centrifugation, the clear supernatant containing the analyte of interest is collected for analysis. This method is fast and cost-effective but may be more susceptible to matrix effects compared to more extensive extraction techniques.[2]

Experimental Protocol:

-

Sample Aliquoting: Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Internal Standard (IS) Spiking: Add the internal standard solution (e.g., Sildenafil-d8 or another suitable compound) to the plasma sample.[4]

-

Precipitation: Add 300 µL of a precipitating agent, such as ice-cold acetonitrile, to the tube.[4][5] The typical ratio of solvent to sample is 3:1 or 4:1 (v/v).[2][3]

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a well plate.

-

Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[4] If necessary, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

Introduction: Liquid-Liquid Extraction is a classic sample clean-up technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent. LLE provides a cleaner extract than PPT, reducing matrix effects and improving sensitivity.[6]

Experimental Protocol:

-

Sample Aliquoting: Pipette 1.0 mL of human plasma into a glass screw-cap tube.[7]

-

Internal Standard (IS) Spiking: Add a known amount of a suitable internal standard (e.g., Diazepam or Omeprazole) to each sample.[8][9]

-

Alkalinization: Add 200 µL of 0.1 M sodium carbonate (Na2CO3) or a similar basic buffer to make the sample alkaline (pH > 9).[9] This ensures sildenafil, a basic compound, is in its non-ionized form for efficient extraction into the organic solvent.

-

Extraction: Add 5 mL of an organic extraction solvent. A common choice is a mixture of diethyl ether and dichloromethane (60:40 v/v).[9] Other solvents like chloroform/2-propanol/n-heptane have also been used.[10]

-

Mixing: Cap the tubes and vortex for 2 minutes, followed by mechanical shaking or rocking for 10-15 minutes.

-

Centrifugation: Centrifuge the samples at approximately 3500 x g for 10 minutes to separate the aqueous and organic layers.[10]

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[8]

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase or a suitable reconstitution solvent.

-

Analysis: Vortex the reconstituted sample and inject an aliquot into the HPLC or LC-MS/MS system for analysis.[11]

Solid-Phase Extraction (SPE)

Introduction: Solid-Phase Extraction is a highly selective and efficient sample preparation method that provides the cleanest extracts, significantly minimizing matrix effects.[12] The technique involves passing the liquid plasma sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Experimental Protocol:

-

Sample Pre-treatment:

-

Pipette an aliquot of plasma (e.g., 500 µL) into a clean tube.

-

Add the internal standard.

-

Add 9 mL of ice-cold acetonitrile to precipitate proteins and centrifuge at ~800 x g for 5 minutes.[12]

-

Transfer the supernatant to a new vial, evaporate it to less than 1 mL, and add 4 mL of 0.1 M phosphate buffer (pH 6.0).[12][13] This step prepares the sample for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Use a suitable SPE cartridge (e.g., C18).

-

Condition the cartridge by passing 2 mL of methanol, followed by 3 mL of 0.1 M phosphate buffer (pH 6.0).[13] Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with a solvent that removes interferences but retains sildenafil. For example, pass 1 mL of 0.1 M phosphate buffer, followed by 1 mL of a methanol/water mixture.

-

-

Elution:

-

Elute the sildenafil and internal standard from the cartridge using a small volume (e.g., 1 mL) of an appropriate elution solvent, such as methanol or an acetonitrile-based solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the mobile phase.

-

-

Analysis:

-

Vortex the sample and inject it into the analytical system.

-

Quantitative Data Summary

The following table summarizes key performance characteristics of various validated methods for sildenafil analysis in human plasma, categorized by the sample preparation technique used.

| Preparation Method | Key Parameters & Solvents | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference(s) |

| Protein Precipitation | Acetonitrile as precipitating agent. | 91.35 - 110.20 | 100 - 2000 | 0.1 (µg/mL) | [4][9] |

| Liquid-Liquid Extraction | Diethyl ether:Dichloromethane (60:40). | 86.6 - 89.8 | 10 - 1000 | 10 | [7][14] |

| Liquid-Liquid Extraction | Diethyl ether. | Not specified | 1.0 - 1000.0 | 1.0 | [15] |

| Liquid-Liquid Extraction | Back-extraction into acidic solution. | 85.22 ± 4.54 | 10 - 1500 | ~10 | [16] |

| Solid-Phase Extraction | C18 cartridges; Acetonitrile pre-precipitation. | ~80 | 2 - 800 | 1 | [12][13] |

| Solid-Phase Extraction | 96-well SPE plates. | Not specified | 4 - 1500 | 4 | [17] |

| Solid-Phase Extraction | XTerra MS C18 cartridges. | Not specified | 5.0 - 1401.35 | 5.0 | [8] |

References

- 1. pubs.bcnf.ir [pubs.bcnf.ir]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 12. faa.gov [faa.gov]

- 13. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 14. In vitro dissolution equivalence of Jordanian sildenafil generics via validated, stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Sensitive and precise HPLC method with back-extraction clean-up step for the determination of sildenafil in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioequivalence Studies of Sildenafil Citrate Orodispersible Film Administered with and without Water vs ViagraⓇ Film-Coated Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction Protocol for Sildenafil and its Metabolites in Biological Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The primary active metabolite of sildenafil is N-desmethyl sildenafil, which exhibits approximately 50% of the in vitro activity of the parent compound.[3][4] Accurate and reliable quantification of sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the sample cleanup and concentration of these analytes from complex biological samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of sildenafil and N-desmethyl sildenafil from plasma and other biological fluids.

Mechanism of Action: Sildenafil Signaling Pathway

Sildenafil's therapeutic effect is mediated through the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, nitric oxide is released, which activates the enzyme guanylate cyclase.[1] Guanylate cyclase, in turn, increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow.[1] Sildenafil inhibits PDE5, the enzyme responsible for the degradation of cGMP, thereby enhancing the effect of NO and prolonging the vasodilatory response.[1][2]

Caption: Sildenafil's mechanism of action in the NO/cGMP pathway.

Quantitative Data Summary

The following tables summarize the performance characteristics of various SPE methods for the analysis of sildenafil and N-desmethyl sildenafil.

Table 1: Recovery and Precision Data

| Analyte | Matrix | SPE Sorbent | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |

| Sildenafil | Postmortem Fluids/Tissues | Bond Elute Certify® | ~80 | ≤ 4 | ≤ 12 | [5] |

| N-desmethyl sildenafil | Postmortem Fluids/Tissues | Bond Elute Certify® | ~80 | ≤ 4 | ≤ 12 | [5] |

| Sildenafil | Rat Serum | Poly(divinylbenzene-co-N-vinylpyrrolidone) | Not specified | Not specified | Not specified | [6] |

| N-desmethyl sildenafil | Rat Serum | Poly(divinylbenzene-co-N-vinylpyrrolidone) | Not specified | Not specified | Not specified | [6] |

| Sildenafil | Human Plasma | Not specified (Protein Precipitation) | Not specified | < 6.5 | Not specified | [7] |

| N-desmethyl sildenafil | Human Plasma | Not specified (Protein Precipitation) | Not specified | < 6.3 | Not specified | [7] |

| Sildenafil | Human Plasma | Not specified (Protein Precipitation) | < 6.8 | < 4.1 | Not specified | [8] |

| N-desmethyl sildenafil | Human Plasma | Not specified (Protein Precipitation) | < 6.8 | < 4.1 | Not specified | [8] |

| Sildenafil | Human Plasma | Not specified (Liquid-Liquid Extraction) | 97.3 - 98.3 (Accuracy) | 1.5 - 5.1 | 2.2 - 3.4 | [9][10] |

| N-desmethyl sildenafil | Human Plasma | Not specified (Liquid-Liquid Extraction) | 95.3 - 96.3 (Accuracy) | 1.3 - 3.1 | 2.8 - 4.3 | [9][10] |

Table 2: Linearity and Sensitivity Data

| Analyte | Matrix | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Sildenafil | Postmortem Fluids/Tissues | 2 - 800 | 1 | Not specified | [5] |

| N-desmethyl sildenafil | Postmortem Fluids/Tissues | 4 - 800 | 1 | Not specified | [5] |

| Sildenafil | Plasma | 10 - 1000 | Not specified | Not specified | [11] |

| Sildenafil | Biological Fluids | Not specified | 0.2 | 0.5 | [12][13][14] |

| Sildenafil | Human Plasma | 2.00 - 1000 | Not specified | Not specified | [7] |

| Sildenafil | Pharmaceutical Inhaler | 0.5 - 500 (µg/mL) | 1.30 (ng/mL) | 6.10 (ng/mL) | [15] |

Experimental Protocol: Solid-Phase Extraction

This protocol is a generalized procedure based on common methodologies for the extraction of sildenafil and its metabolites from plasma. It is recommended to optimize the protocol for specific matrices and analytical instrumentation.

Materials and Reagents

-

SPE Cartridges: Bond Elute Certify® or equivalent mixed-mode cation exchange cartridges.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

0.1 M Phosphate Buffer (pH 6.0)

-

Elution Solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)

-

Internal Standard (IS): Sildenafil-d8 or a suitable analog.

-

Nitrogen evaporator

-

Centrifuge

-

Vortex mixer

Sample Preparation

-

To 1 mL of plasma sample, add the internal standard.

-

Add 4 mL of 0.1 M phosphate buffer (pH 6.0).

-

Vortex mix for 30 seconds.

-

Centrifuge at 3500 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for SPE.

Solid-Phase Extraction Workflow

Caption: A typical solid-phase extraction workflow for sildenafil.

Detailed SPE Procedure

-

Conditioning: Condition the SPE cartridge with 2 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to dry.

-

Loading: Load the prepared sample supernatant onto the SPE cartridge.

-

Washing 1: Wash the cartridge with 1 mL of deionized water.

-

Washing 2: Wash the cartridge with 1 mL of acetonitrile.

-

Drying: Dry the sorbent bed thoroughly under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 3 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Analytical Finish: LC-MS/MS

The extracted samples are typically analyzed using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid). Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Typical MS/MS Transitions:

-

Sildenafil: m/z 475.4 → m/z 283.3[7]

-

N-desmethyl sildenafil: m/z 461.4 → m/z 283.2[7]

-

Sildenafil-d8 (IS): m/z 483.3 → m/z 108.1[7]

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the solid-phase extraction of sildenafil and its primary metabolite, N-desmethyl sildenafil, from biological matrices. The presented SPE method, coupled with LC-MS/MS analysis, offers a robust and sensitive approach for the accurate quantification of these compounds in research and clinical settings. The provided quantitative data from various studies can serve as a valuable reference for method development and validation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. genericday.com [genericday.com]

- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 4. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faa.gov [faa.gov]

- 6. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. thaiscience.info [thaiscience.info]

Application Note: High-Throughput UPLC-MS/MS Assay for the Quantification of Sildenafil in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of sildenafil in human plasma. The methodology employs a protein precipitation-based sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The described protocol is suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. While the protocol is fully detailed using the commonly available internal standard Sildenafil-d8, guidance is also provided for the adaptation of this method for Pyrazole N-Demethyl Sildenafil-d3.

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used in the management of erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and reliable quantification of sildenafil in biological matrices is crucial for clinical and research applications. This UPLC-MS/MS method offers high sensitivity, specificity, and a wide dynamic range, making it a superior analytical technique for this purpose. The use of a deuterated internal standard is critical to correct for matrix effects and variations in sample processing and instrument response.

Experimental Workflow

References

Bioanalytical Method for the Quantification of N-Desmethyl Sildenafil in Human Plasma using LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1] Its primary and pharmacologically active metabolite is N-Desmethyl Sildenafil.[2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-Desmethyl Sildenafil in human plasma.

Experimental Protocols

Materials and Reagents

-

N-Desmethyl Sildenafil reference standard

-

Sildenafil-d8 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized, 18.2 MΩ·cm)

-

Human plasma (drug-free)

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer is required.

Chromatographic Conditions

The following table summarizes the typical chromatographic conditions for the analysis of N-Desmethyl Sildenafil.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Zorbax SB C18, 4.6 x 75 mm, 3.5 µm)[3] |

| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[3] |

| Gradient | Isocratic (e.g., 5:95 v/v, A:B) or Gradient |

| Flow Rate | 0.6 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometric Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

| Parameter | N-Desmethyl Sildenafil | Sildenafil-d8 (IS) |

| Precursor Ion (Q1) m/z | 461.3[3] | 483.4[3] |

| Product Ion (Q3) m/z | 283.4[3] | 283.4[3] |

| Ionization Mode | Positive ESI | Positive ESI |

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines a common liquid-liquid extraction procedure for the extraction of N-Desmethyl Sildenafil from human plasma.[3]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (Sildenafil-d8).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and inject into the LC-MS/MS system.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% |

| Inter-day Precision (%CV) | ≤ 15% |

| Intra-day Accuracy (%Bias) | Within ±15% |

| Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | Consistent and reproducible |

| Stability (Freeze-thaw, Bench-top, Long-term) | Within ±15% of nominal concentration |

Data Presentation

The following tables present a summary of quantitative data from various published methods for the determination of N-Desmethyl Sildenafil.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

| Method Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| [3] | 0.5 - 500.0 | 0.5 |

| [4] | 0.8 - 80.0 | 0.8 |

| [5] | 2.0 - 1000 (for Sildenafil) | 2.0 (for Sildenafil) |

Table 2: Precision and Accuracy Data

| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| [3] | 1.3 - 3.1 | 2.8 - 4.3 | 95.0 - 97.2 |

| [5] | < 6.3 | < 6.3 | 96.83 - 114.40 |

Table 3: Recovery Data

| Method Reference | Extraction Method | Recovery (%) |

| [6] | Liquid-Liquid Extraction | 60.0 - 66.52 |

Visualizations

Signaling Pathway of Sildenafil

Sildenafil acts by inhibiting PDE5, which leads to an increase in cGMP levels. This results in smooth muscle relaxation and vasodilation.

Caption: Sildenafil inhibits PDE5, increasing cGMP and promoting vasodilation.

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical method development and sample analysis.

Caption: Workflow for N-Desmethyl Sildenafil analysis in plasma.

References

- 1. researchgate.net [researchgate.net]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Pyrazole N-Demethyl Sildenafil-d3 in Doping Control Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is monitored in doping control due to its potential for performance enhancement, particularly in hypoxic conditions. Accurate and reliable detection of sildenafil and its metabolites is crucial for effective anti-doping programs. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based analysis, as they compensate for variations during sample preparation and analysis. This document provides detailed application notes and a representative protocol for the use of Pyrazole N-Demethyl Sildenafil-d3 as an internal standard in the analysis of sildenafil and its metabolites in doping control.

This compound is a deuterated analog of a sildenafil metabolite, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical structure is identical to the analyte of interest, with the exception of the presence of three deuterium atoms, resulting in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer.

Sildenafil Metabolism

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent.[1][2][3][4] The main metabolic pathway is the N-demethylation of the piperazine ring to form N-desmethylsildenafil, which is also pharmacologically active.[2][5] Another, less prominent metabolic route is the N-demethylation of the pyrazole ring, leading to the formation of Pyrazole N-Demethyl Sildenafil.

Experimental Protocols

The following is a representative protocol for the extraction and analysis of sildenafil and its metabolites from a urine matrix using this compound as an internal standard. This protocol is based on established methods for the analysis of sildenafil and its metabolites by LC-MS/MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for the purification and concentration of analytes from complex matrices like urine.

Protocol Steps:

-

Sample Preparation: To 1 mL of urine, add 50 µL of a 1 µg/mL solution of this compound in methanol.

-

Enzymatic Hydrolysis: Add 1 mL of acetate buffer (pH 5.2) and 50 µL of β-glucuronidase from E. coli. Incubate at 50°C for 1 hour to cleave any conjugated metabolites.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interfering substances.

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sildenafil | 475.2 | 283.2 | 25 |

| N-Desmethylsildenafil | 461.2 | 283.2 | 25 |

| Pyrazole N-Demethyl Sildenafil | 461.2 | 269.1 | 27 |

| This compound (IS) | 464.2 | 272.1 | 27 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of sildenafil and N-desmethylsildenafil in urine, based on published literature. The performance of Pyrazole N-Demethyl Sildenafil as an analyte would be expected to be similar.

| Parameter | Sildenafil | N-Desmethylsildenafil |

| Linear Range | 1 - 500 ng/mL | 1 - 500 ng/mL |

| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/mL |

| Recovery | > 85% | > 85% |

| Intra-day Precision (%RSD) | < 5% | < 5% |

| Inter-day Precision (%RSD) | < 10% | < 10% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of sildenafil and its metabolites in doping control analysis. The protocol outlined above, based on established analytical principles, offers a solid foundation for laboratories to develop and validate their own methods for monitoring the misuse of sildenafil in sport. The high sensitivity and specificity of LC-MS/MS, combined with the use of a stable isotope-labeled internal standard, ensures accurate and defensible results in a doping control setting.

References

- 1. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Pyrazole N-Demethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sildenafil, the active ingredient in several medications for erectile dysfunction and pulmonary arterial hypertension, is extensively metabolized in the body. Its primary active metabolite is N-desmethyl sildenafil, also known as Pyrazole N-Demethyl Sildenafil. For pharmacokinetic studies, bioequivalence assessments, and forensic analysis, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. This document provides detailed application notes and protocols for the analysis of Pyrazole N-Demethyl Sildenafil-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Information

| Compound | Molecular Formula | Molecular Weight |

| This compound | C21H25D3N6O4S | 463.57 |

Mass Spectrometry Fragmentation

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mode is characterized by the formation of a stable product ion resulting from the cleavage of the piperazine ring. The deuterated methyl group adds 3 Da to the precursor ion mass compared to the non-deuterated analog.

Predicted Mass Transitions:

Based on the fragmentation of similar deuterated sildenafil metabolites, the expected mass transition for this compound is from a precursor ion of m/z 464.2 to a product ion of m/z 283.3.[1] The precursor ion represents the protonated molecule [M+H]+. The major product ion at m/z 283.3 corresponds to the core structure after the loss of the N-methyl-d3-piperazine sulfonyl group.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.[2]

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., Sildenafil-d8)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water[3] |

| Mobile Phase B | Acetonitrile[3] |

| Gradient | Refer to the table below |

| Flow Rate | 0.3 mL/min[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Gradient Elution Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.5 | 5 | 95 |

| 2.6 | 95 | 5 |

| 4.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

-

Triple quadrupole mass spectrometer

MS Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 464.2 | 283.3 |

| Sildenafil (example) | 475.3 | 283.3[2] |

| N-Desmethyl Sildenafil (example) | 461.2 | 283.3[2] |

| Sildenafil-d8 (IS example) | 483.3 | 108.1[3] |

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of sildenafil and its metabolites using LC-MS/MS. These values can serve as a reference for method development and validation.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Sildenafil | 1.0 - 1000.0 | > 0.99[2] |

| N-Desmethyl Sildenafil | 0.5 - 500.0 | > 0.99[1] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Sildenafil | Low QC | < 10% | < 10% | 99% - 101%[2] |

| Mid QC | < 10% | < 10% | 99% - 101%[2] | |

| High QC | < 10% | < 10% | 99% - 101%[2] | |

| N-Desmethyl Sildenafil | Low QC | < 10% | < 10% | 95% - 105%[1] |

| Mid QC | < 10% | < 10% | 95% - 105%[1] | |

| High QC | < 10% | < 10% | 95% - 105%[1] |

Experimental Workflow

Caption: General workflow for the analysis of this compound.

References

- 1. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing LC gradient for Sildenafil and metabolite separation

Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient separation of sildenafil and its active metabolite, N-desmethylsildenafil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the separation of sildenafil and N-desmethylsildenafil.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Poor Resolution / Peak Co-elution | Inadequate mobile phase strength or selectivity. | - Modify Mobile Phase: Experiment with different organic modifiers. Acetonitrile generally offers different selectivity compared to methanol and can lead to better separation.[1] - Adjust Gradient: A shallower gradient can increase the separation between closely eluting peaks. - Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl columns can offer alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like sildenafil and its metabolite.[1][2][3] |

| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample. - Secondary Interactions: Analyte interaction with active sites on the column packing material. - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes. | - Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. - Use Mobile Phase Additives: Incorporate additives like formic acid (0.1%) or ammonium formate to improve peak shape by minimizing secondary interactions.[1][4][5][6] - Adjust pH: Ensure the mobile phase pH is at least 2 units away from the pKa of sildenafil and its metabolite. |

| Low Sensitivity / Poor Signal-to-Noise | - Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or collision energy. - Ion Suppression: Matrix components co-eluting with the analytes can suppress their ionization. - Inefficient Extraction: Poor recovery of analytes from the sample matrix. | - Optimize MS/MS Method: Perform an infusion of the analytes to determine the optimal MRM transitions and collision energies.[1][4][5][7] - Improve Chromatographic Separation: Adjust the gradient to separate the analytes from interfering matrix components. - Enhance Sample Preparation: Employ a more rigorous extraction method, such as solid-phase extraction (SPE), to remove matrix interferences.[8][9] |

| Inconsistent Retention Times | - Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. - Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run. - Pump Malfunction: Issues with the LC pump delivering a consistent flow rate. | - Increase Equilibration Time: Ensure the column is fully equilibrated before each injection, especially in gradient methods. - Standardize Mobile Phase Preparation: Prepare fresh mobile phase daily and use a consistent protocol. - System Maintenance: Perform regular maintenance on the LC system, including pump seals and check valves. |

Frequently Asked Questions (FAQs)

Q1: What is the most common LC column for separating sildenafil and N-desmethylsildenafil?

A1: Reversed-phase C18 columns are widely used and effective for the separation of sildenafil and its metabolite.[4][9][10] However, for challenging separations or to optimize resolution, columns with alternative selectivities such as Phenyl-Hexyl or Biphenyl can provide enhanced separation through different interaction mechanisms.[1][2][3]

Q2: Which organic modifier is better for this separation: acetonitrile or methanol?

A2: Both acetonitrile and methanol can be used effectively. Acetonitrile often provides sharper peaks and different selectivity compared to methanol.[1] The choice may depend on the specific column and other method parameters. It is recommended to screen both solvents during method development to determine the optimal choice for your specific application.

Q3: Why is a mobile phase additive like formic acid necessary?

A3: Mobile phase additives like formic acid (typically at 0.1%) are used to improve peak shape and enhance ionization efficiency in mass spectrometry.[1][4][5][6] By maintaining an acidic pH, these additives help to protonate the analytes, leading to better chromatographic performance and increased sensitivity in positive ion mode ESI-MS.

Q4: Should I use a gradient or isocratic elution?

A4: Both gradient and isocratic methods have been successfully employed. A gradient elution is often preferred during method development as it allows for the separation of compounds with a wider range of polarities and can help to resolve sildenafil and its metabolite from matrix components.[4][5][10] An isocratic method may be suitable for routine analysis once the separation has been optimized, offering simplicity and faster run times.[7]

Q5: What are the typical mass transitions (MRM) for sildenafil and N-desmethylsildenafil?

A5: For mass spectrometric detection, the following multiple reaction monitoring (MRM) transitions are commonly used in positive ionization mode:

Minor variations in these mass-to-charge ratios may be observed depending on the instrument and calibration.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Sildenafil and N-desmethylsildenafil Separation

This protocol is based on a gradient elution method using a C18 column.

1. Sample Preparation:

- Perform a protein precipitation extraction by adding three parts of acetonitrile to one part of plasma.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of mobile phase A.

2. LC Conditions:

- Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[5]

- Mobile Phase A: 0.1% Formic acid in Water.[4]

- Mobile Phase B: 0.1% Formic acid in Acetonitrile.[4]

- Flow Rate: 0.3 mL/min.[5]

- Injection Volume: 5 µL.

- Column Temperature: 40 °C.[1]

- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 10.0 | 5 |

3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- MRM Transitions:

- Sildenafil: m/z 475.4 → 283.3[4]

- N-desmethylsildenafil: m/z 461.4 → 283.2[4]

- Sildenafil-d8 (Internal Standard): m/z 483.3 → 108.1[5]